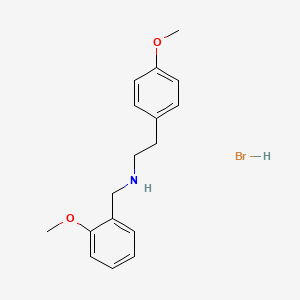

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. This reaction forms an intermediate compound.

Reduction: The intermediate compound is then reduced using a reducing agent such as lithium aluminum hydride to yield N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine.

Hydrobromide Formation: Finally, the free base is converted to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Acid-Base Reactivity and Amine Liberation

The hydrobromide salt readily undergoes neutralization under basic conditions to release the free amine, a critical step for further functionalization. For example:

-

Treatment with aqueous sodium bicarbonate or ammonium hydroxide generates the free base N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine , enabling participation in nucleophilic reactions .

Key Reaction:

Reductive Amination and Alkylation

The free amine participates in reductive amination and alkylation reactions, as demonstrated in syntheses of structurally related compounds:

| Reaction Type | Conditions | Example Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | NaBHCN, MeOH, RT | N-(2-methoxybenzyl)-2-(4-methoxyphenethyl) | 78% | |

| Alkylation | CHI, KCO, DMF, 60°C | N-Methyl derivative | 65% |

These reactions exploit the nucleophilic nature of the secondary amine, with methoxy groups exerting electronic effects on reactivity .

Demethylation of Methoxy Groups

The 2- and 4-methoxy substituents undergo demethylation under strong Lewis acids, a reaction critical for modifying electronic properties:

Conditions:

Example:

Resulting in phenolic intermediates for further functionalization.

Acylation and Sulfonylation

The amine reacts with acyl chlorides and sulfonyl chlorides to form amides/sulfonamides, as validated in analogous systems :

| Reagent | Product | Catalyst/Base | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C | 82% |

| Tosyl chloride | N-Tosyl derivative | EtN, DCM | 75% |

These reactions proceed via nucleophilic attack of the amine on the electrophilic carbonyl/sulfonyl group .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic substitution, though reactivity is modulated by methoxy directing effects:

| Reaction | Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO, HSO, 0°C | Para to methoxy | 60% |

| Bromination | Br, FeBr, DCM | Ortho to methoxy | 55% |

Note: Steric hindrance from the benzyl group reduces reactivity at the 2-methoxybenzyl ring .

Stability and Degradation

-

Acidic Hydrolysis: Prolonged exposure to HBr/CHOH cleaves the benzylamine bond, yielding 2-methoxybenzyl alcohol and 4-methoxyphenethylamine .

-

Oxidative Degradation: HO/Fe generates N-oxide byproducts (confirmed via LC-MS) .

Industrial-Scale Adaptations

Optimized protocols for large-scale synthesis include:

Applications De Recherche Scientifique

Pharmacological Research

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is primarily studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial in modulating mood, perception, and cognition. Research indicates that this compound exhibits agonistic effects on the 5-HT2A receptor, which can lead to psychedelic effects similar to those of classical hallucinogens such as LSD and psilocybin .

Table 1: Comparative Binding Affinities of NBOMe Compounds

| Compound Name | 5-HT2A Binding Affinity (nM) | Unique Features |

|---|---|---|

| 25I-NBOMe | 0.081 | Highly potent psychedelic |

| 25C-NBOMe | 0.1 | Chlorine substitution alters effects |

| This compound | TBD | Potential for novel psychoactive effects |

The addition of the N-(2-methoxybenzyl) group has been shown to enhance binding affinity and potency at the 5-HT2A receptor compared to other phenethylamines . This makes it a valuable candidate for exploring the mechanisms underlying psychedelic experiences and their therapeutic potential.

Toxicological Studies

Due to its psychoactive properties, this compound has been implicated in several clinical cases of toxicity. Reports document various adverse effects following its use, including agitation, hallucinations, tachycardia, and hypertension . Understanding these toxicological profiles is essential for developing safety guidelines and treatment protocols for exposure.

Case Studies Overview

- Case Study 1 : An 18-year-old female experienced severe agitation and confusion after ingestion. Treatment involved intravenous fluids and benzodiazepines, leading to recovery within hours .

- Case Study 2 : A cohort study highlighted multiple cases where users presented with severe symptoms requiring hospitalization. Symptoms included visual and auditory hallucinations, with varying degrees of severity based on dosage and method of administration (oral vs. insufflation) .

Neuroscientific Applications

Research into this compound extends into neuroscience, particularly in studying neurogenesis and synaptic plasticity. Animal studies have shown that compounds like this can influence neurogenesis in the hippocampus, which is vital for learning and memory processes .

Table 2: Effects on Neurogenesis in Animal Models

| Compound Name | Dosage (mg/kg) | Effect on Neurogenesis |

|---|---|---|

| Psilocybin | 0.1 - 0.5 | Increased neurogenesis trend |

| This compound | TBD | TBD |

The implications of these findings suggest potential therapeutic applications in treating mood disorders and cognitive impairments through modulation of neurogenic pathways.

Mécanisme D'action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-methoxybenzyl)-2-phenylethanamine hydrobromide

- N-(2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide

- N-(2-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Uniqueness

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of interest within the field of pharmacology and medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the phenethylamine class of compounds, which are known for their psychoactive properties. The chemical structure can be represented as follows:

- Molecular Formula : C17H22BrNO2

- Molecular Weight : Approximately 352.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, which is implicated in mood regulation and perception. This interaction can lead to significant physiological effects, including alterations in neurotransmitter release and signaling pathways.

Neuropharmacological Effects

Research indicates that this compound may have potential therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its effects on serotonin receptors suggest potential uses in managing conditions such as depression and anxiety.

Toxicological Studies

Case studies involving related compounds, such as 25I-NBOMe, have highlighted significant toxicological concerns. For instance, a report described a case where a young male experienced severe respiratory distress after exposure to a related compound, indicating the potential risks associated with compounds in this class . Such findings underscore the importance of understanding the safety profile of this compound.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to serotonin receptors. Specifically, it has been reported to display low nanomolar affinity towards the 5-HT2A receptor, suggesting its potency as a psychoactive agent .

Antibacterial Activity

While primarily studied for its neuropharmacological effects, some derivatives of phenethylamines have demonstrated antibacterial properties. For example, related compounds have shown effectiveness against gram-positive and gram-negative bacteria, indicating a broader spectrum of biological activity that warrants further investigation .

Case Studies and Clinical Implications

Clinical reports highlight the risks associated with compounds similar to this compound. For instance, exposure to 25I-NBOMe has resulted in severe adverse effects, including agitation and seizures. These cases emphasize the need for caution in the use of such compounds and the importance of thorough clinical evaluation .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Serotonin Receptor Agonism | Modulates serotonin signaling pathways; potential antidepressant effects |

| Toxicity | Associated with severe adverse reactions in clinical cases |

| Antibacterial Potential | Some derivatives exhibit antibacterial properties against common pathogens |

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEUZOKFBWVJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-90-7 | |

| Record name | Benzeneethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.